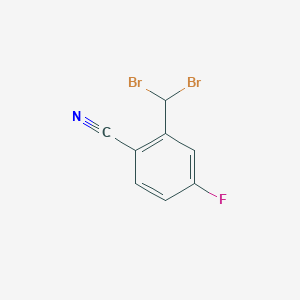

2-(Dibromomethyl)-4-fluorobenzonitrile

描述

属性

IUPAC Name |

2-(dibromomethyl)-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNLXKYSCMYRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Overview

2-(Dibromomethyl)-4-fluorobenzonitrile, also known by its chemical identifier 1485536-93-3, is a compound of interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

The compound features a dibromomethyl group and a fluorobenzonitrile moiety, contributing to its reactivity and interaction with biological systems. The presence of bromine atoms enhances its electrophilic character, making it a candidate for various chemical reactions.

The biological activity of this compound is primarily linked to its ability to interact with cellular targets. Studies suggest that it may influence cellular signaling pathways and modulate the activity of certain enzymes. The specific mechanisms remain under investigation, but preliminary data indicate potential roles in:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes.

- Cellular Signaling Modulation : It could affect pathways related to cell growth and apoptosis.

Cellular Effects

Research has shown that this compound can impact various cell types, particularly in vitro studies using human cell lines. Observed effects include:

- Cytotoxicity : At higher concentrations, the compound exhibits cytotoxic effects, leading to cell death.

- Alteration of Gene Expression : Changes in the expression levels of genes associated with stress responses have been noted.

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to affect cell viability and proliferation. For instance, studies conducted on cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 5 |

Case Studies

- Cancer Research : A study focused on breast cancer cells indicated that the compound could induce apoptosis through the activation of caspase pathways. This suggests a potential application in cancer therapeutics.

- Inflammation Models : In models of inflammation, this compound was shown to reduce pro-inflammatory cytokine production, indicating anti-inflammatory properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.

- Distribution : It may accumulate in tissues due to its chemical structure.

- Metabolism : Metabolic pathways are yet to be fully elucidated; however, phase I and II metabolic reactions are anticipated based on its functional groups.

科学研究应用

Synthetic Intermediate in Pharmaceuticals

One of the primary applications of 2-(dibromomethyl)-4-fluorobenzonitrile is its role as a synthetic intermediate in the production of trelagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. DPP-4 inhibitors are crucial in managing blood glucose levels, making this compound significant in diabetic therapies .

Case Study: Synthesis of Trelagliptin

The synthesis of trelagliptin involves several steps where this compound acts as a key intermediate. The process typically includes:

- Step 1 : Bromination of fluorobenzonitrile to introduce dibromomethyl groups.

- Step 2 : Subsequent reactions leading to the formation of the final DPP-4 inhibitor structure.

The efficiency and yield of this synthetic route are critical for pharmaceutical manufacturing, emphasizing the importance of this compound in drug development .

Research Applications

Beyond its pharmaceutical applications, this compound has been utilized in various research settings, particularly in studies related to chemical reactivity and material science.

Research Insights

- In chemical synthesis research, this compound serves as a versatile building block for developing new materials and compounds with specific properties.

- Studies have explored its reactivity patterns under different conditions, providing insights into its potential applications in organic synthesis and materials chemistry.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine and Fluorine Positioning

2-Bromomethyl-4-fluorobenzonitrile (CAS 421552-12-7)

- Structure : Contains a single bromine atom in the methyl group (–CH₂Br) at position 2 and fluorine at position 3.

- Molecular Weight : 214.03 g/mol.

- Key Differences: The mono-brominated analog lacks the second bromine, reducing steric bulk and electrophilicity compared to the dibromomethyl derivative. This makes it less reactive in elimination reactions but more selective in SN2 substitutions .

4-(Bromomethyl)-3-fluorobenzonitrile (CAS 105942-09-4)

- Structure : Bromomethyl (–CH₂Br) at position 4 and fluorine at position 3.

- Molecular Weight : 214.03 g/mol.

- Key Differences : The shifted positions of bromine and fluorine alter electronic effects. The para-fluorine in 2-(dibromomethyl)-4-fluorobenzonitrile exerts a stronger electron-withdrawing effect, enhancing the nitrile group’s electrophilicity compared to the meta-fluorine in this compound .

Functional Group Modifications

2-((6-Chloro-3-Methyl-2,4-dioxo-pyrimidinyl)Methyl)-4-fluorobenzonitrile

- Structure: Features a pyrimidinone ring attached via a methylene group to the benzonitrile core.

- Molecular Weight : 335.73 g/mol.

- Key Differences : The addition of a heterocyclic ring introduces hydrogen-bonding sites, making this compound suitable for drug design (e.g., enzyme inhibition). In contrast, this compound’s dibromomethyl group prioritizes halogen-based reactivity .

2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7)

- Structure : Biphenyl system with fluorine at position 2 of the benzonitrile and a 4-fluorophenyl group.

- Molecular Weight : 215.20 g/mol.

- The absence of bromine limits its utility in metal-catalyzed couplings compared to the dibromomethyl analog .

Reactivity Profile

- This compound : The dibromomethyl group undergoes dehydrobromination to form a reactive carbene intermediate or participates in Suzuki-Miyaura couplings. The fluorine atom stabilizes the aromatic ring via electron withdrawal .

- However, the chloro substituent reduces leaving-group ability compared to bromine, affecting reaction rates in nucleophilic substitutions .

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1485536-93-3 | C₈H₄Br₂FN | 307.93 | –CHBr₂ (2), –F (4) | Pharmaceutical intermediates |

| 2-Bromomethyl-4-fluorobenzonitrile | 421552-12-7 | C₈H₅BrFN | 214.03 | –CH₂Br (2), –F (4) | Selective alkylation reactions |

| 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 | C₈H₅BrFN | 214.03 | –CH₂Br (4), –F (3) | Agrochemical synthesis |

| 2-Fluoro-4-(4-fluorophenyl)benzonitrile | 1214332-40-7 | C₁₃H₇F₂N | 215.20 | –F (2), –C₆H₄F (4) | Materials science, OLEDs |

准备方法

Detailed Synthetic Procedure

| Step | Reactants & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-fluoro-4-methylbenzonitrile (5.4 g, 40 mmol), N-bromosuccinimide (NBS) (15.7 g, 88 mmol), AIBN (657 mg, 4 mmol), solvent: carbon tetrachloride (CCl4) (40 mL), inert atmosphere (N2) | The mixture is stirred at 90°C for 24 hours to promote radical bromination of the methyl group to dibromomethyl. | 8.8 g of 2-(dibromomethyl)-4-fluorobenzonitrile obtained, corresponding to 80% yield. Mass spectrometry confirms molecular ion at m/z 292 (M+H). |

2-fluoro-4-methylbenzonitrile + 2 NBS + AIBN (radical initiator) → this compound

- The reaction proceeds via radical substitution, where the methyl group is successively brominated to the dibromomethyl stage.

- AIBN initiates the radical chain reaction.

- Carbon tetrachloride serves as an inert solvent, facilitating radical stability and product isolation.

- The reaction is conducted under nitrogen to prevent oxidation or side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Temperature | 90°C | Optimal for radical initiation and reaction rate |

| Time | 24 hours | Ensures complete conversion to dibromomethyl derivative |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and unwanted side reactions |

| Solvent | Carbon tetrachloride (CCl4) | Non-polar, inert solvent ideal for radical bromination |

| Initiator | AIBN (2,2'-azobis(isobutyronitrile)) | Radical source to initiate bromination |

Purification and Characterization

- After completion, the reaction mixture is concentrated to isolate the product.

- Purification techniques such as recrystallization or chromatography may be applied to enhance purity.

- Mass spectrometry confirms the molecular weight consistent with C8H4Br2FN (292.93 g/mol).

- The product is typically obtained as a solid with good stability due to the dibromomethyl and fluorine substituents.

Alternative Synthetic Considerations

While the above method is the most cited and efficient, some patents and literature mention related halomethyl derivatives (e.g., 2-(bromomethyl)-4-fluorobenzonitrile or 2-(chloromethyl)-4-fluorobenzonitrile) prepared under similar conditions but with different halogen sources or catalysts. However, these are generally intermediates or related compounds rather than direct routes to the dibromomethyl derivative.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 2-fluoro-4-methylbenzonitrile |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Radical Initiator | 2,2'-azobis(isobutyronitrile) (AIBN) |

| Solvent | Carbon tetrachloride (CCl4) |

| Temperature | 90°C |

| Reaction Time | 24 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | ~80% |

| Product Confirmation | Mass spectrometry (m/z 292) |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(Dibromomethyl)-4-fluorobenzonitrile, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves halogenation of a fluorobenzonitrile precursor. For example, bromination of 4-fluorobenzonitrile using brominating agents like bromine (Br₂) or HBr in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (80–120°C). Purification is achieved via recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) . Alternatively, nucleophilic substitution on pre-functionalized aromatic rings (e.g., using dibromomethane derivatives) may be employed, requiring anhydrous conditions and inert atmospheres to prevent side reactions .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound serves as a versatile intermediate in:

- Cross-coupling reactions : The dibromomethyl group participates in Suzuki-Miyaura couplings with boronic acids for C–C bond formation .

- Pharmaceutical precursors : Fluorine and bromine substituents enhance metabolic stability and binding affinity in drug candidates, particularly in kinase inhibitors or antimicrobial agents .

- Material science : Used to synthesize halogenated polymers with tailored thermal stability and electronic properties .

Q. What safety precautions are necessary when handling brominated fluorobenzonitrile derivatives?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium thiosulfate) before disposal .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in halogenated benzonitrile derivatives using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the dibromomethyl group shows distinct splitting patterns in ¹H NMR (δ 4.5–5.5 ppm) due to coupling with adjacent fluorine atoms. ¹⁹F NMR confirms fluorine substitution patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in halogen positioning and confirming dihedral angles between aromatic rings and substituents .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, while fragmentation patterns differentiate isomers .

Q. What challenges arise in the crystallization of this compound, and how can they be addressed?

- Methodological Answer : Challenges include:

- Low solubility : Bromine’s electron-withdrawing effect reduces solubility in common solvents. Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Disorder in crystal packing : Halogen atoms may cause lattice distortions. SHELXL’s TWIN and HKLF5 commands help model disordered structures .

- Polymorphism : Screen multiple solvents (e.g., ethanol, toluene) to isolate stable polymorphs .

Q. How do substituent positions affect the reactivity of dibromomethyl groups in fluorobenzonitrile derivatives?

- Methodological Answer :

- Steric effects : Ortho-substituted dibromomethyl groups exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance.

- Electronic effects : Fluorine’s electron-withdrawing nature activates the dibromomethyl group for electrophilic reactions. Para-fluorine enhances resonance stabilization, increasing stability in radical reactions .

- Comparative studies : Analyze reaction kinetics with analogs like 3,5-dichloro-4-fluorobenzonitrile to isolate electronic vs. steric contributions .

Data Contradictions and Mitigation Strategies

- Synthetic yield discrepancies : Variations in bromination efficiency (e.g., AlCl₃ vs. FeBr₃ catalysts) may arise from competing side reactions. Monitor intermediates via TLC and optimize catalyst loading .

- Spectroscopic misinterpretations : Overlapping signals in NMR (e.g., fluorine-bromine coupling) can be resolved using 2D techniques like COSY or NOESY .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。